molecular formula C10H6BrNO3 B1414186 3-Bromo-6-cyano-2-formylphenylacetic acid CAS No. 1805189-31-4

3-Bromo-6-cyano-2-formylphenylacetic acid

Cat. No.: B1414186
CAS No.: 1805189-31-4
M. Wt: 268.06 g/mol
InChI Key: AHRUARYVHKMFFB-UHFFFAOYSA-N
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Description

3-Bromo-6-cyano-2-formylphenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, formyl, and phenylacetic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-cyano-2-formylphenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-6-formylphenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-cyano-2-formylphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium catalysts and boronic acids in an organic solvent like toluene.

Major Products

    Oxidation: 3-Bromo-6-cyano-2-carboxyphenylacetic acid.

    Reduction: 3-Bromo-6-amino-2-formylphenylacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

3-Bromo-6-cyano-2-formylphenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-cyano-2-formylphenylacetic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or electrophilic addition. The molecular targets and pathways involved would vary based on the specific reaction or biological interaction being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-cyano-6-formylphenylacetic acid: Similar structure but different positioning of functional groups.

    2-Bromo-6-cyano-3-formylphenylacetic acid: Another isomer with different reactivity.

    6-Bromo-3-cyano-2-formylphenylacetic acid: Yet another isomer with unique properties.

Uniqueness

3-Bromo-6-cyano-2-formylphenylacetic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

2-(3-bromo-6-cyano-2-formylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-9-2-1-6(4-12)7(3-10(14)15)8(9)5-13/h1-2,5H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRUARYVHKMFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)CC(=O)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
3-Bromo-6-cyano-2-formylphenylacetic acid

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